molecular formula C27H20Cl2N6O4 B12725884 4-((5-(Acetylamino)-2-chloro-4-methylphenyl)azo)-N-(7-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide CAS No. 35342-20-2

4-((5-(Acetylamino)-2-chloro-4-methylphenyl)azo)-N-(7-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide

Cat. No.: B12725884
CAS No.: 35342-20-2
M. Wt: 563.4 g/mol
InChI Key: CUNXFAPHUFACLF-UHFFFAOYSA-N
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Description

“4-((5-(Acetylamino)-2-chloro-4-methylphenyl)azo)-N-(7-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide” is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-((5-(Acetylamino)-2-chloro-4-methylphenyl)azo)-N-(7-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide” typically involves multiple steps, including the formation of the azo bond and the coupling of various aromatic compounds. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce aromatic amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool in biochemical assays.

Medicine

In medicine, the compound may have potential applications as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, leading to the development of new drugs.

Industry

In the industrial sector, the compound may be used as a dye or pigment due to its vibrant color properties. Its stability and resistance to fading make it suitable for use in textiles, plastics, and coatings.

Mechanism of Action

The mechanism of action of “4-((5-(Acetylamino)-2-chloro-4-methylphenyl)azo)-N-(7-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide” involves its interaction with specific molecular targets. The azo bond and aromatic rings allow it to bind to proteins, enzymes, and nucleic acids, affecting their function and activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-(Acetylamino)-2-chlorophenyl)azo)-N-(2-hydroxyphenyl)-3-hydroxynaphthalene-2-carboxamide
  • 4-((5-(Acetylamino)-2-chloro-4-methylphenyl)azo)-N-(2-hydroxy-3-methylphenyl)-3-hydroxynaphthalene-2-carboxamide

Uniqueness

The uniqueness of “4-((5-(Acetylamino)-2-chloro-4-methylphenyl)azo)-N-(7-chloro-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide” lies in its specific combination of functional groups and aromatic rings. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

35342-20-2

Molecular Formula

C27H20Cl2N6O4

Molecular Weight

563.4 g/mol

IUPAC Name

4-[(5-acetamido-2-chloro-4-methylphenyl)diazenyl]-N-(7-chloro-2-oxo-1,3-dihydrobenzimidazol-5-yl)-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C27H20Cl2N6O4/c1-12-7-18(28)21(11-20(12)30-13(2)36)34-35-23-16-6-4-3-5-14(16)8-17(25(23)37)26(38)31-15-9-19(29)24-22(10-15)32-27(39)33-24/h3-11,37H,1-2H3,(H,30,36)(H,31,38)(H2,32,33,39)

InChI Key

CUNXFAPHUFACLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC5=C(C(=C4)Cl)NC(=O)N5)O)Cl

Origin of Product

United States

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